Cas no 1802-09-1 (7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester)

7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester structure
1802-09-1 structure
Product Name:7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
CAS No:1802-09-1
MF:C21H30O3
MW:330.461106777191
CID:1995321
Update Time:2025-04-09

7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
    • 7alpha-Hydroxy-abieta-8,11,13-trien-18-saeure-methylester
    • methyl 7-hydroxy-13-isopropylpodocarpe-8,11,13-trien-15-oate
    • methyl 7alpha-hydroxydehydroabietate
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aS,9R,10aR)-
    • Inchi: 1S/C21H30O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,17-18,22H,6,9-10,12H2,1-5H3/t17-,18-,20-,21-/m1/s1
    • InChI Key: HWUVPJJFVCOYPE-VURPSTOHSA-N
    • SMILES: [C@@]1(C)(C(OC)=O)[C@@]2([H])[C@@](C)(C3=C([C@H](O)C2)C=C(C(C)C)C=C3)CCC1

Experimental Properties

  • Density: 1.079±0.06 g/cm3(Predicted)
  • Boiling Point: 432.1±45.0 °C(Predicted)
  • pka: 14.38±0.60(Predicted)
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